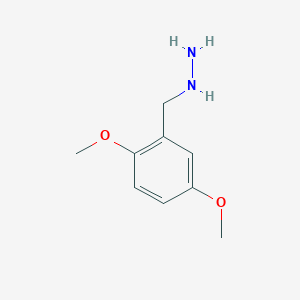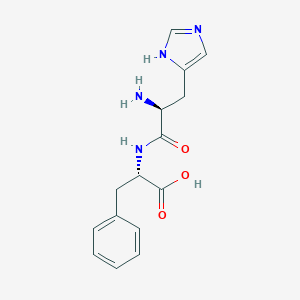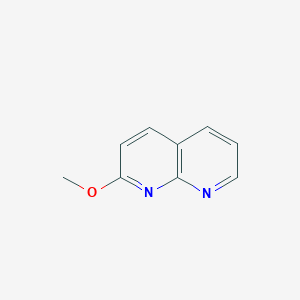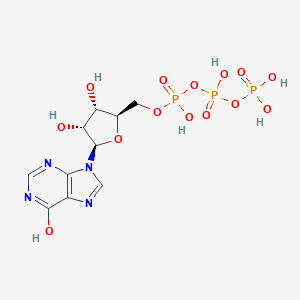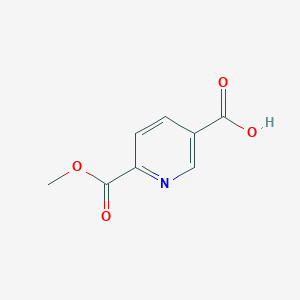
6-(Methoxycarbonyl)nicotinic acid
Übersicht
Beschreibung
6-(Methoxycarbonyl)nicotinic acid (6-MCNA) is an important organic compound that has a wide range of applications in scientific research. It is a derivative of nicotinic acid and is used in the synthesis of various compounds. 6-MCNA is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 6-MCNA has been used in the study of biochemical and physiological processes of various organisms.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrase III : 6-substituted nicotinic acid analogues, including 6-(Methoxycarbonyl)nicotinic acid, are potent inhibitors of carbonic anhydrase III (CAIII), an emerging target for the management of dyslipidemia and cancer progression (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
Microbial Oxidation and Degradation : Certain bacterial species can metabolize nicotinic acid, initiating the degradation process through hydroxylation to form 6-hydroxynicotinic acid (Ensign & Rittenberg, 1964).
Enzymatic Hydroxylation : 6-Hydroxynicotinic acid can be produced from nicotinic acid through enzymatic hydroxylation, using specific microorganisms (Mizon, 1995).
Antineoplastic Activities : Some 6-substituted nicotinamides, related to nicotinic acid, have been synthesized and shown moderate activity against leukemia (Ross, 1967).
Herbicidal Activity : N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited excellent herbicidal activity against certain plants (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Lipid-Lowering Drug Effects : Nicotinic acid (niacin) is used as a lipid-lowering drug, decreasing lipolysis in adipose tissue and affecting free fatty acid and triglyceride plasma levels (Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003).
Synthesis of Biologically Important Derivatives : Facile methods have been developed for synthesizing derivatives of nicotinic acid, which are biologically and medicinally significant (Torii, Inokuchi, & Kubota, 1986).
Role in Nicotine Biosynthesis : Nicotinic acid is involved in the biosynthesis of nicotine in tobacco plants, with specific transformations occurring at different positions of the nicotinic acid molecule (Scott, 1967).
Identification of Receptors for Nicotinic Acid : Receptors for nicotinic acid, such as GPR109A, have been identified and are linked to its therapeutic effects in dyslipidemia treatment (Wise et al., 2003).
Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives show vasorelaxant and antioxidative activities, providing insights into the development of new therapeutic agents (Prachayasittikul et al., 2010).
Atherosclerosis Treatment : Nicotinic acid can reduce the progression of atherosclerosis independently of its lipid-modifying effects through the activation of its receptor on immune cells (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-(Methoxycarbonyl)nicotinic acid, also known as 2-methyl hydrogen pyridine-2,5-dicarboxylate, is the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are differentially localized to different brain regions and are found on presynaptic terminals as well as in somatodendritic regions of neurons .
Mode of Action
This compound interacts with its targets, the nAChRs, by acting as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Biochemical Pathways
It is known that nicotine, a related compound, affects the dopamine systems in the brain
Pharmacokinetics
It is known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Given the structural similarity between nicotine and this compound, it is possible that they may have similar pharmacokinetic properties.
Result of Action
It is known that following topical administration, methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . This vasodilation can lead to a warming sensation and redness of the skin, a phenomenon known as flushing .
Eigenschaften
IUPAC Name |
6-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXLMSDECGEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342194 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17874-76-9 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)
